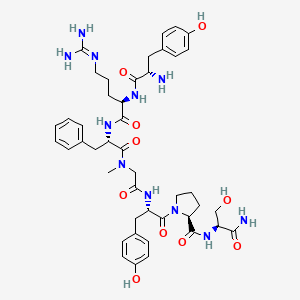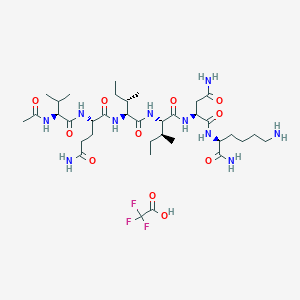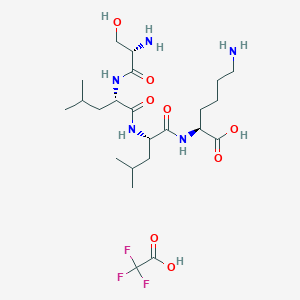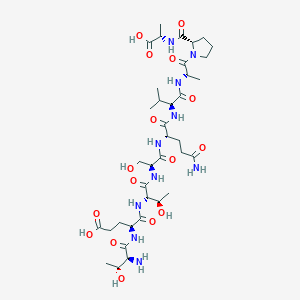
(S)-N-((S)-1-amino-3-hydroxy-1-oxopropan-2-yl)-1-((6R,9S,15S)-1-amino-6-((S)-2-amino-3-(4-hydroxyphenyl)propanamido)-9-benzyl-15-(4-hydroxybenzyl)-1-imino-11-methyl-7,10,13-trioxo-2,8,11,14-tetraazahexadecane)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-((S)-1-amino-3-hydroxy-1-oxopropan-2-yl)-1-((6R,9S,15S)-1-amino-6-((S)-2-amino-3-(4-hydroxyphenyl)propanamido)-9-benzyl-15-(4-hydroxybenzyl)-1-imino-11-methyl-7,10,13-trioxo-2,8,11,14-tetraazahexadecane)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure suggests it may have interesting biochemical properties and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and stereoselective reactions. Common reagents used in these processes might include:
- Protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) for amino groups.
- Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) for peptide bond formation.
- Reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) for reduction steps.
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers and large-scale purification techniques such as HPLC (high-performance liquid chromatography). The process must be optimized for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide).
Reduction: Using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane (DCM) or chloroform.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biology, it might be studied for its interactions with enzymes or receptors, potentially leading to the development of new biochemical assays or therapeutic agents.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases.
Industry
In industry, it might find applications in the development of new materials, catalysts, or as a component in biochemical sensors.
作用機序
The mechanism of action for such a compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Peptides: Short chains of amino acids with similar structural features.
Proteins: Larger biomolecules with complex tertiary and quaternary structures.
Synthetic Polymers: Man-made molecules with repeating units similar to the compound’s structure.
特性
分子式 |
C₄₄H₅₉N₁₁O₁₀ |
|---|---|
分子量 |
901.43 |
IUPAC名 |
(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H59N11O10/c1-54(24-37(59)50-34(23-28-13-17-30(58)18-14-28)43(65)55-20-6-10-36(55)41(63)53-35(25-56)38(46)60)42(64)33(22-26-7-3-2-4-8-26)52-40(62)32(9-5-19-49-44(47)48)51-39(61)31(45)21-27-11-15-29(57)16-12-27/h2-4,7-8,11-18,31-36,56-58H,5-6,9-10,19-25,45H2,1H3,(H2,46,60)(H,50,59)(H,51,61)(H,52,62)(H,53,63)(H4,47,48,49)/t31-,32+,33-,34-,35-,36-/m0/s1 |
SMILES |
CN(CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)N)C(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
配列 |
One Letter Code: Y-d-Arg-F-SAR-YPS-NH2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







